![molecular formula C16H17Br2N3 B11942232 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 197962-02-0](/img/structure/B11942232.png)
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is an aromatic azo compound characterized by the presence of two bromine atoms on the phenyl ring and an azo linkage (-N=N-) connecting the phenyl ring to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization coupling reaction. The process begins with the reduction of 2,6-dibromonitrobenzene to 2,6-dibromoaniline using iron and acetic acid at elevated temperatures. The resulting 2,6-dibromoaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with N,N-diethylaniline to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers with azo-linkages, which have applications in optoelectronic devices.
Chemistry: Serves as a precursor for various organic synthesis reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The bromine atoms on the phenyl ring also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dioctylaniline
- Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
Uniqueness
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the diethylamino group also enhances its solubility and interaction with various substrates, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
197962-02-0 |
|---|---|
Molecular Formula |
C16H17Br2N3 |
Molecular Weight |
411.13 g/mol |
IUPAC Name |
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
RBQUXXITCQLGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)
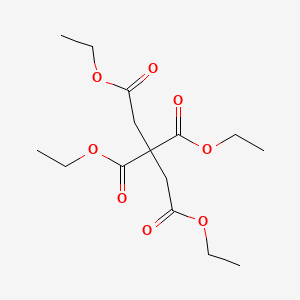
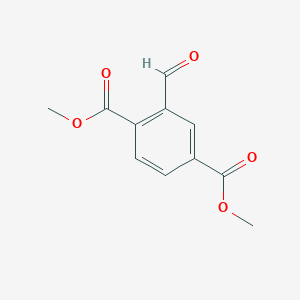


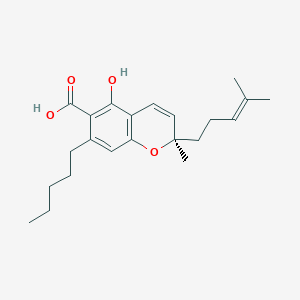
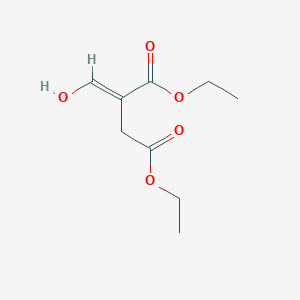
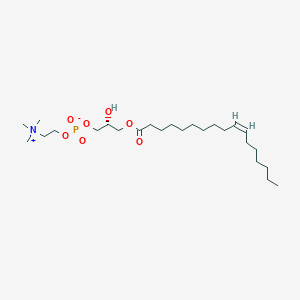

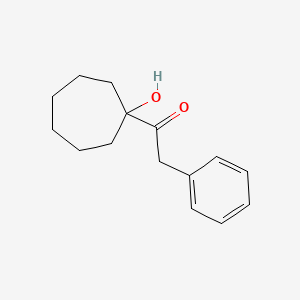
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

